![molecular formula C13H16OS B13181756 3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one](/img/structure/B13181756.png)
3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one is an organic compound with the molecular formula C13H16OS It is a derivative of cyclohexanone, where a 3-methylphenylsulfanyl group is attached to the cyclohexane ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one typically involves the reaction of cyclohexanone with 3-methylphenylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate advanced purification techniques such as distillation or chromatography to ensure the quality of the final product.
化学反应分析
Types of Reactions
3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Cyclohexanol derivatives.
Substitution: Various substituted cyclohexanone derivatives depending on the reagents used.
科学研究应用
3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The phenylsulfanyl group can influence the compound’s binding affinity and selectivity towards these targets. Additionally, the compound’s ability to undergo oxidation and reduction reactions can play a role in its biological activity.
相似化合物的比较
Similar Compounds
- 3-[(2-Methylphenyl)sulfanyl]cyclohexan-1-one
- 2-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one
- 3-(3-methylphenyl)-2-sulfanyl-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one
Uniqueness
3-[(3-Methylphenyl)sulfanyl]cyclohexan-1-one is unique due to the specific positioning of the methylphenylsulfanyl group on the cyclohexanone ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from its similar compounds.
属性
分子式 |
C13H16OS |
|---|---|
分子量 |
220.33 g/mol |
IUPAC 名称 |
3-(3-methylphenyl)sulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c1-10-4-2-6-12(8-10)15-13-7-3-5-11(14)9-13/h2,4,6,8,13H,3,5,7,9H2,1H3 |
InChI 键 |
HKAQWYJUESIXSS-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC=C1)SC2CCCC(=O)C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


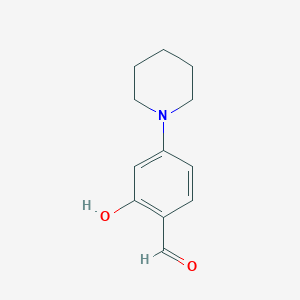

![3-{1,4-Dioxaspiro[4.5]decan-8-yl}-4-methylaniline](/img/structure/B13181695.png)
methanol](/img/structure/B13181697.png)
![1-[2-Amino-4-chloro-5-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B13181703.png)
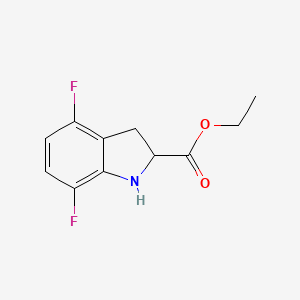
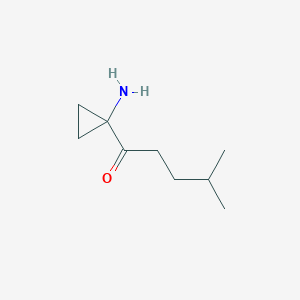
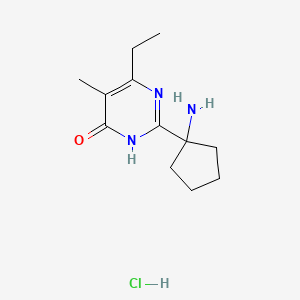
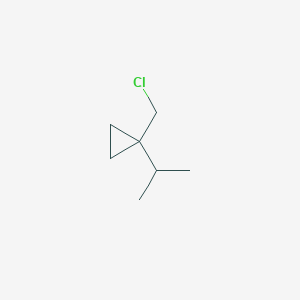
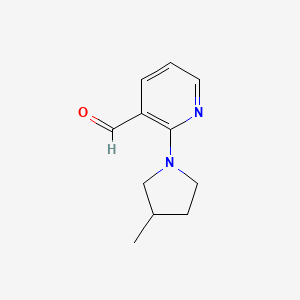
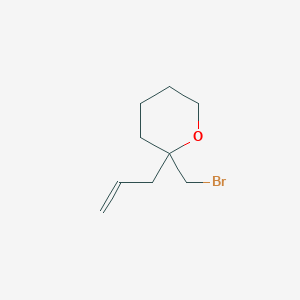

![2-Ethyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13181764.png)
![({2-[1-(Bromomethyl)cyclopentyl]ethoxy}methyl)benzene](/img/structure/B13181770.png)
